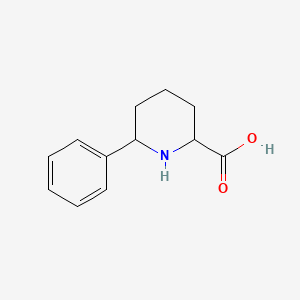

![molecular formula C16H10BrNO3 B2845961 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926221-54-7](/img/structure/B2845961.png)

6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid” is a complex organic molecule that contains several functional groups . It has a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and furan), a bromine atom, and a carboxylic acid group . The presence of these functional groups would influence the compound’s chemical behavior and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile . The carboxylic acid group could make the compound acidic .Applications De Recherche Scientifique

Synthesis and Transformations

Research by Zubkov et al. (2010) and Klásek et al. (2003) discusses the synthesis of quinoline derivatives, including those with furan substituents. These works contribute to the understanding of the chemical transformations and synthesis methods of compounds structurally similar to 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid (Zubkov et al., 2010) (Klásek et al., 2003).

Antibacterial Activity

Kumar et al. (2014) synthesized a series of quinolones, demonstrating their potential antibacterial activity. This research is relevant as it showcases the application of quinoline derivatives in developing antibacterial agents, which may include compounds like 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid (Kumar et al., 2014).

Spectroscopic Analysis and Molecular Structure

Ulahannan et al. (2015) conducted a study on the molecular structure and spectroscopic analysis of a quinoline derivative. This research is pertinent as it provides insights into the structural and spectroscopic properties of quinoline compounds, which are essential for understanding the characteristics of 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid (Ulahannan et al., 2015).

Antimicrobial and Antimalarial Agents

Research by Parthasaradhi et al. (2015) focused on the design and synthesis of quinoline-based triazoles, highlighting their potential as antimicrobial and antimalarial agents. This suggests the possible application of similar quinoline derivatives in treating infectious diseases (Parthasaradhi et al., 2015).

Photoacid and Photobase Properties

Gavrishova et al. (2015) explored the synthesis of compounds based on quinoline and naphthalene derivatives, demonstrating their photoacid and photobase properties. This research could be applicable in understanding the photophysical properties of 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid (Gavrishova et al., 2015).

Molecular Docking and Inhibitory Activity

In another study, Ulahannan et al. (2015) performed molecular docking to assess the inhibitory activity of a quinoline compound against PknB, suggesting its potential in developing new anti-tubercular agents. This indicates the relevance of molecular docking studies in exploring the biological activities of quinoline derivatives like 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid (Ulahannan et al., 2015).

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, contributing to their diverse pharmacological activities .

Mode of Action

Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . They can form stable complexes with various enzymes and receptors, thereby modulating their activity .

Biochemical Pathways

Quinoline derivatives have been reported to influence a wide range of biological pathways, including those involved in inflammation, cancer, and microbial infections .

Result of Action

Quinoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Orientations Futures

Propriétés

IUPAC Name |

6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO3/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGPWKLAZNTGCO-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

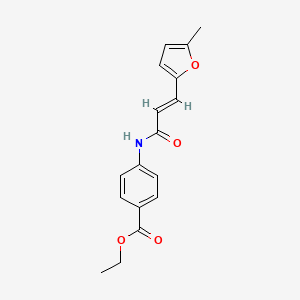

![1-[4-Methyl-3-(3-morpholin-4-ylpropyl)-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2845878.png)

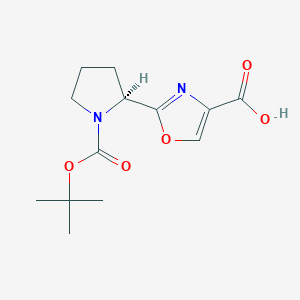

![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2845880.png)

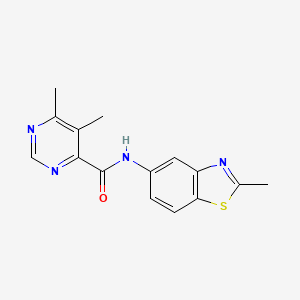

![methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2845886.png)

![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2845888.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone](/img/structure/B2845891.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2845894.png)

![ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2845895.png)

![2-chloro-N-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2845897.png)

![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845898.png)

![Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2845899.png)